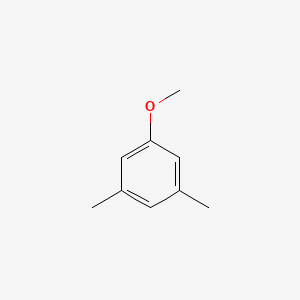

3,5-Dimethylanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406910. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHJBEZBHANKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236326 | |

| Record name | 3,5-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-63-5 | |

| Record name | 1-Methoxy-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 874-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP3L97PZB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of 3,5-Dimethylanisole?

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylanisole

Introduction

This compound, also known as 5-Methoxy-m-xylene, is an aromatic ether with the chemical formula C9H12O.[1] It serves as a significant intermediate in various organic syntheses and is a valuable building block in the chemical industry.[1] A thorough understanding of its physical properties is crucial for its application in research, development, and manufacturing processes, ensuring safe handling and optimal reaction conditions. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental methodologies for their determination.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below, providing a clear reference for researchers and chemical professionals.

| Property | Value | Units | Conditions | References |

| Molecular Formula | C9H12O | - | - | [1][2][3] |

| Molecular Weight | 136.19 | g/mol | - | [1][2][3][4][5] |

| Appearance | Colorless to light yellow liquid | - | 20 °C | [1] |

| Boiling Point | 193 | °C | at 1 atm | [2][4][5][6] |

| Melting Point | -0.2 | °C | - | [1][2] |

| Density | 0.963 | g/mL | at 25 °C | [4][5][6] |

| 0.96 | g/cm³ | at 20 °C | [2] | |

| Refractive Index | 1.512 | - | at 20 °C, 589 nm | [4][5][6] |

| 1.5110 - 1.5140 | - | at 20 °C | [7] | |

| Solubility | Insoluble | - | in water | [2] |

| Flash Point | 65 | °C | closed cup | [5] |

| Vapor Pressure | 0.6 | - | at 25 °C | [2] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the common experimental methodologies for the key properties of this compound.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity.[8] Two common methods for its determination are the capillary method and distillation.

-

Capillary Method (Micro Method):

-

A small amount of the liquid is placed in a small test tube or fusion tube.[9][10]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][10]

-

The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]

-

The heat source is then removed, and the liquid is allowed to cool.[8]

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8][11]

-

-

Distillation Method:

-

For larger sample volumes, a simple or fractional distillation apparatus is assembled.[12]

-

The liquid is heated in a distillation flask.

-

The temperature of the vapor is monitored with a thermometer as it passes into the condenser.[12]

-

The temperature that remains constant during the collection of the distillate is recorded as the boiling point.[12]

-

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a key identifier of purity.[13][14] While this compound is a liquid at room temperature, its freezing point can be determined using similar principles.

-

Capillary Method:

-

A small, powdered sample of the solidified compound is packed into a capillary tube.[13][15]

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[15][16]

-

The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point range.[13] Pure compounds typically have a sharp melting range of 0.5-1.0°C.[13]

-

-

Differential Scanning Calorimetry (DSC):

-

A small, weighed sample is placed in a sealed pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

A peak in the heat flow curve indicates the melting point.[15]

-

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[17]

-

Procedure:

-

An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.[18][19]

-

A known volume of this compound is added to the container. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[18][19]

-

The container with the liquid is reweighed.[18]

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated using the formula: Density = Mass / Volume.[17][18] For higher accuracy, measurements should be repeated and an average value calculated.[18]

-

Refractive Index Determination

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid compounds.[20]

-

Using a Refractometer (e.g., Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).[20]

-

Light is passed through the sample, and the user looks through the eyepiece to see a light and dark field.

-

The instrument is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read from the instrument's scale.[20] The refractive index is dependent on temperature and the wavelength of light used.[20]

-

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[21]

-

Shake-Flask Method:

-

An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water) in a flask.[22][23]

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[23]

-

The mixture is then allowed to stand, and the undissolved solute settles.

-

A sample of the supernatant saturated solution is carefully removed and analyzed (e.g., by spectroscopy or chromatography) to determine the concentration of the dissolved solute.[22][23] This concentration represents the solubility at that temperature.

-

Visualization of Property Relationships

The physical properties of a substance are often interrelated. For instance, temperature can influence density and refractive index. The following diagram illustrates these logical connections.

Caption: Logical relationships between the physical properties of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound(874-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. 3,5-二甲基苯甲醚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound = 99 874-63-5 [sigmaaldrich.com]

- 6. This compound | 874-63-5 [chemicalbook.com]

- 7. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. jove.com [jove.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. vernier.com [vernier.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. athabascau.ca [athabascau.ca]

- 15. westlab.com [westlab.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 18. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. athabascau.ca [athabascau.ca]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 22. researchgate.net [researchgate.net]

- 23. lup.lub.lu.se [lup.lub.lu.se]

3,5-Dimethylanisole CAS number and molecular weight.

An In-depth Technical Guide to 3,5-Dimethylanisole

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties of this compound

This compound, also known as 1-methoxy-3,5-dimethylbenzene, is an aromatic ether.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 874-63-5[2][3] |

| Molecular Formula | C₉H₁₂O[1][2][4] |

| Molecular Weight | 136.19 g/mol [1][3] |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | 193 °C |

| Density | 0.963 g/mL at 25 °C |

| Refractive Index | n20/D 1.512 |

| Flash Point | 66 °C (150.8 °F) |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is achieved through the Williamson ether synthesis, by methylating the corresponding phenol, 3,5-dimethylphenol (B42653).[2][3]

Experimental Protocol: Methylation of 3,5-Dimethylphenol

This protocol details the synthesis of this compound from 3,5-dimethylphenol and a methylating agent.[2]

Materials:

-

3,5-Dimethylphenol

-

Iodomethane (B122720) (or dimethyl sulfate)

-

Anhydrous potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated brine solution

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a solution of 3,5-dimethylphenol (10 g, 0.082 mol) in 150 ml of DMF, add anhydrous potassium carbonate (34 g, 0.25 mol).[2]

-

Cool the reaction mixture in an ice bath.

-

Slowly add iodomethane (12.8 g, 0.090 mol) to the mixture dropwise, maintaining the cool temperature.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[2]

-

Upon completion of the reaction, add water and extract the aqueous phase with ethyl acetate.[2]

-

Wash the combined organic extracts with a saturated brine solution.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.[2]

Analytical Characterization

The identity and purity of this compound can be confirmed by various analytical techniques. Reverse-phase HPLC is a suitable method for purity assessment.[6] Spectroscopic methods for structural confirmation include ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.[4][7]

Applications in Chemical Synthesis

While searches for direct applications in drug development or biological signaling did not yield significant results, this compound serves as a valuable intermediate in organic synthesis.

Intermediate for Thermosensitive Dyes

A notable application is in the manufacturing of thermosensitive color-forming materials.[2] Specifically, it is a precursor in the synthesis of 6'-diethylamino-1',3'-dimethylfluoran. This is achieved through a condensation reaction with 2-(2-hydroxy-4-diethylaminobenzoyl)benzoic acid in the presence of a strong dehydrating acid, such as concentrated sulfuric acid.[2] These dyes are utilized in thermal printing papers and other chromogenic applications.[2]

Diagrams

Below are diagrams illustrating the synthesis workflow and the logical application of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Application pathway of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 874-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound(874-63-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylanisole, a significant organic compound utilized as an intermediate in various chemical syntheses. This document outlines its chemical identity, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity

-

Synonyms: this compound, 5-Methoxy-m-xylene, Benzene (B151609), 1-methoxy-3,5-dimethyl-[1][3][4]

Physicochemical Properties

This compound is a combustible liquid that appears clear and colorless to light yellow.[5] It is an aromatic ether with a benzene ring substituted by a methoxy (B1213986) group (-OCH3) and two methyl groups (-CH3) at the 3 and 5 positions.[5] This substitution pattern, with the electron-donating methoxy and methyl groups, activates the aromatic ring for electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.[5]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 874-63-5 | [1][2][4][5][6][7][8][9][10] |

| Molecular Formula | C₉H₁₂O | [2][4][5][9] |

| Molecular Weight | 136.19 g/mol | [2][5][7][8] |

| Boiling Point | 193-194.5 °C | [5][6][7][8] |

| Melting Point | -0.2 °C | [5] |

| Density | 0.963 g/mL at 25 °C | [6][7][8] |

| Flash Point | 65-66 °C (149-150.8 °F) | [5][7][8] |

| Refractive Index | n20/D 1.512 | [6][7][8] |

Synthesis of this compound

The most common method for synthesizing this compound is through the methylation of 3,5-dimethylphenol (B42653).[5] This reaction involves treating the phenol (B47542) with a methylating agent in the presence of a base.[5]

The following protocol describes the synthesis of this compound from 3,5-dimethylphenol and methyl iodide.

Materials:

-

3,5-Dimethylphenol (10 g, 0.082 mol)

-

Anhydrous potassium carbonate (34 g, 0.25 mol)

-

N,N-dimethylformamide (DMF, 150 mL)

-

Methyl iodide (12.8 g, 0.090 mol)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Water

-

Ice bath

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Add 3,5-Dimethylphenol and anhydrous potassium carbonate to a flask containing N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath.

-

Slowly add methyl iodide dropwise to the cooled reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, add water to the system.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

This protocol reportedly yields approximately 10 g (90% yield) of this compound.[6] The structure of the final product can be confirmed using techniques such as 1H NMR spectroscopy.[6]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 874-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 874-63-5 [chemicalbook.com]

- 7. This compound = 99 874-63-5 [sigmaaldrich.com]

- 8. This compound = 99 874-63-5 [sigmaaldrich.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C9H12O | CID 70126 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5-Dimethylanisole structure and chemical formula.

An In-depth Technical Guide to 3,5-Dimethylanisole

Introduction

This compound, also known as 1-methoxy-3,5-dimethylbenzene, is an aromatic ether compound.[1] It serves as a significant organic intermediate in various chemical syntheses.[1][2] Its molecular structure, characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and two methyl groups at the 3 and 5 positions, influences its reactivity, making it a versatile precursor for more complex molecules.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

The structure consists of a central benzene ring with a methoxy (-OCH₃) substituent and two methyl (-CH₃) groups located at positions 3 and 5 relative to the methoxy group.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are crucial for its handling, application, and characterization. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 874-63-5 | [3][4] |

| Molecular Weight | 136.19 g/mol | [3][6] |

| Physical Properties | ||

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Boiling Point | 193 °C (466.2 K) | [3][8] |

| Melting Point | -0.2 °C | [1] |

| Density | 0.963 g/mL at 25 °C | [8][9] |

| Refractive Index | 1.512 (at 20 °C) | [8][9] |

| Safety Properties | ||

| Flash Point | 66 °C (150.8 °F) - closed cup | [8][9] |

| Spectroscopic Data | ||

| ¹H NMR (400MHz, CDCl₃) | δ 6.60 (s, 1H), 6.53 (s, 2H), 3.77 (s, 3H), 2.29 (s, 6H) | [2] |

Additional spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are available through resources like the NIST WebBook.[10][11]

Experimental Protocols

Synthesis of this compound via Etherification

This compound is commonly prepared through the methylation of 3,5-dimethylphenol (B42653).[1][2] The following protocol details this one-step etherification reaction.[2]

Materials:

-

3,5-Dimethylphenol (10g, 0.082 mol)

-

Anhydrous Potassium Carbonate (34g, 0.25 mol)

-

Iodomethane (B122720) (12.8g, 0.090 mol)

-

Dimethylformamide (DMF) (150 ml)

-

Ethyl acetate

-

Saturated brine solution

-

Water

Procedure:

-

Add 3,5-dimethylphenol (10g, 0.082 mol) and anhydrous potassium carbonate (34g, 0.25 mol) to 150 ml of DMF in a reaction flask.

-

Place the flask in an ice bath to cool the mixture.

-

Slowly add iodomethane (12.8g, 0.090 mol) dropwise to the cooled mixture with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.

-

Following the reaction, add water to the mixture.

-

Extract the organic phase using ethyl acetate.

-

Wash the collected organic phase with a saturated brine solution.

-

Dry the organic phase and concentrate it via vacuum distillation.

-

Purify the resulting product by column chromatography to yield pure this compound (yield: 10g, 90%).[2]

Visualized Synthesis Pathway

The synthesis of this compound from 3,5-dimethylphenol is a standard Williamson ether synthesis. The logical flow of this process is depicted below.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound is a valuable building block in organic synthesis.[1] Its activated aromatic ring makes it a suitable precursor for various functionalized molecules.

One notable application is in the production of thermosensitive color-forming materials.[2] For instance, it is used in the synthesis of 6'-diethylamino-1',3'-dimethylbenzofuran. This process involves the condensation of 2-(2-hydroxy-4-diethylaminobenzoyl)benzoic acid with this compound in the presence of a strong dehydrating acid, followed by hydrolysis and heating under alkaline conditions.[2] The resulting benzofuran (B130515) compounds are typically colorless but change color upon heating, making them useful for thermal paper, color-changing coatings, and textiles.[2] In the context of drug development, intermediates like this compound are fundamental for constructing the carbon skeletons of complex active pharmaceutical ingredients (APIs).

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. B20651.14 [thermofisher.com]

- 6. This compound | C9H12O | CID 70126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 874-63-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3,5-二甲基苯甲醚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound = 99 874-63-5 [sigmaaldrich.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

Solubility Profile of 3,5-Dimethylanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dimethylanisole, a key intermediate in various chemical syntheses. Due to a lack of specific quantitative solubility data in readily available scientific literature, this document focuses on providing a qualitative assessment of its solubility in a range of common organic solvents based on established chemical principles. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided, enabling researchers to generate quantitative data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals working with this compound, facilitating its effective use in research and development.

Introduction

This compound (CAS No. 874-63-5) is an aromatic ether with the molecular formula C9H12O.[1][2][3][4][5] Its structure, featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group and two methyl groups, classifies it as a non-polar to weakly polar compound. Understanding its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in different organic solvents can be predicted. As a relatively non-polar aromatic compound, it is expected to be more soluble in non-polar and weakly polar organic solvents and less soluble in highly polar solvents. One source confirms its insolubility in water.[6]

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents.

| Solvent | CAS Number | Predicted Solubility | Rationale |

| Hexane | 110-54-3 | Soluble | Non-polar alkane solvent, expected to readily dissolve the non-polar aromatic compound. |

| Toluene | 108-88-3 | Soluble | Aromatic solvent with similar non-polar characteristics to this compound. |

| Ethyl Acetate | 141-78-6 | Soluble | Moderately polar solvent, likely to be a good solvent for this compound. |

| Acetone | 67-64-1 | Soluble | A polar aprotic solvent that is a versatile solvent for many organic compounds. |

| Ethanol | 64-17-5 | Sparingly Soluble | A polar protic solvent; the polarity may limit the solubility of the non-polar this compound. |

| Methanol | 67-56-1 | Sparingly Soluble | A highly polar protic solvent, expected to be a poorer solvent for this compound than ethanol. |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Soluble | A polar aprotic solvent with strong solvating power for many organic molecules. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[7][8][9][10] This method involves equilibrating an excess amount of the solute (this compound) with the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvents (high purity)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or UV-Vis Spectrophotometer)

Experimental Procedure

-

Preparation of the Test System :

-

Add an excess amount of this compound to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and some undissolved solid/liquid remains.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature bath or incubator set to the desired experimental temperature.

-

Agitate the mixture using an orbital shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Analysis :

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Prepare a calibration curve by measuring the response of the analytical instrument to a series of standard solutions of this compound of known concentrations.

-

-

Calculation :

-

Calculate the solubility of this compound in the solvent at the experimental temperature using the measured concentration of the diluted sample and the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of the solubility of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound = 99 874-63-5 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound(874-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electron-Donating Effects of Substituents in 3,5-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylanisole is an aromatic ether characterized by a methoxy (B1213986) group and two methyl groups attached to a benzene (B151609) ring. The positioning of these substituents significantly influences the electron density of the aromatic ring, thereby dictating its reactivity in various chemical transformations, particularly electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) exerts a strong electron-donating effect primarily through resonance (mesomeric effect), while the two methyl groups (-CH₃) contribute to the electron density via an inductive effect.[1] This guide provides a comprehensive technical overview of these electron-donating effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Electron-Donating Effects of Substituents

The electron-donating properties of the methoxy and methyl groups in this compound render the aromatic ring significantly more nucleophilic than benzene, thus activating it towards electrophilic attack.

-

Methoxy Group (-OCH₃): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions.

-

Methyl Groups (-CH₃): The methyl groups are electron-donating through an inductive effect, where the alkyl groups push electron density through the sigma bonds to the aromatic ring.

The combined influence of these groups makes the 2, 4, and 6 positions of the this compound ring particularly susceptible to electrophilic attack.

Quantitative Analysis of Substituent Effects

Quantifying the electron-donating effects of substituents is crucial for predicting reaction outcomes and understanding structure-activity relationships. This is often achieved through the use of Hammett substituent constants (σ) and acidity constants (pKa).

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates reaction rates (k) and equilibrium constants of substituted aromatic compounds with those of the unsubstituted parent compound (k₀).[2][3][4] The substituent constant (σ) quantifies the electronic effect of a substituent. Due to the lack of direct experimental data for the 3,5-dimethyl substituent pattern on anisole, we can approximate the overall electronic effect by considering the additive nature of individual substituent constants.

Table 1: Hammett Substituent Constants for Methoxy and Methyl Groups

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from established literature values.

The negative σ values for the methyl group indicate its electron-donating nature. The methoxy group has a positive σ_meta value due to its inductive electron-withdrawing effect at the meta position, but a negative σ_para value, highlighting its strong electron-donating resonance effect at the para position. In this compound, the two methyl groups are meta to the methoxy group and to each other. Their additive effect would be expected to further increase the electron density of the ring.

Acidity Constant (pKa)

The pKa value of a phenolic compound is a direct measure of its acidity and is sensitive to the electronic effects of substituents on the aromatic ring. Electron-donating groups increase the electron density on the phenoxide oxygen, making it a stronger base and thus increasing the pKa of the corresponding phenol (B47542). While this compound itself does not have a pKa in the traditional sense, the pKa of its precursor, 3,5-dimethylphenol (B42653), provides insight into the electronic nature of the 3,5-dimethyl substitution pattern.

Table 2: Predicted and Experimental pKa Values of Phenol and 3,5-Dimethylphenol

| Compound | Predicted pKa | Experimental pKa |

| Phenol | - | 9.99 |

| 3,5-Dimethylphenol | 10.25 | ~10.2 |

Predicted pKa value for 3,5-dimethylphenol from FooDB.[5] Experimental value is an approximation based on typical effects of methyl substituents.

The higher pKa of 3,5-dimethylphenol compared to phenol confirms the electron-donating nature of the two methyl groups, which destabilize the corresponding phenoxide ion.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 3,5-dimethylphenol.[6]

Protocol:

-

Deprotonation of 3,5-dimethylphenol: To a solution of 3,5-dimethylphenol in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

-

Nucleophilic Attack: While stirring, slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Determination of Reaction Kinetics for Electrophilic Aromatic Substitution

To quantify the activating effect of the substituents in this compound, one can measure the rate of an electrophilic aromatic substitution reaction, such as nitration, and compare it to the rate of the same reaction with benzene or anisole.

Protocol for Nitration Kinetics:

-

Reactant Preparation: Prepare solutions of this compound and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) of known concentrations in a suitable solvent (e.g., acetic acid).

-

Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature.

-

Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

-

Analysis: Analyze the composition of the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and the product(s).

-

Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate. By performing the reaction with varying initial concentrations of the reactants, the rate law and the rate constant (k) for the reaction can be determined.

Visualizations

Additive Electron-Donating Effects in this compound

References

Key Spectral Characteristics of 1-Methoxy-3,5-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key spectral characteristics of 1-methoxy-3,5-dimethylbenzene, a significant molecule in organic synthesis and medicinal chemistry. The following sections detail its signature features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for straightforward comparison and reference. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The empirical formula for 1-methoxy-3,5-dimethylbenzene is C₉H₁₂O, with a molecular weight of 136.19 g/mol .[1] The spectral data presented below provides a comprehensive fingerprint for the identification and characterization of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.62 | s | 1H | Ar-H (H4) |

| 6.54 | s | 2H | Ar-H (H2, H6) |

| 3.77 | s | 3H | OCH₃ |

| 2.28 | s | 6H | Ar-CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 159.9 | C1 (C-O) |

| 139.0 | C3, C5 (C-CH₃) |

| 114.3 | C4 |

| 108.9 | C2, C6 |

| 55.1 | OCH₃ |

| 21.6 | Ar-CH₃ |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretch (aromatic and aliphatic) |

| 1610, 1590, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| 1295, 1205 | Strong | C-O-C stretch (asymmetric and symmetric) |

| 1155 | Strong | C-O stretch (ether) |

| 830 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 80 | [M-CH₃]⁺ |

| 106 | 20 | [M-CH₂O]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 1-methoxy-3,5-dimethylbenzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Referencing: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

-

Place a small drop of neat 1-methoxy-3,5-dimethylbenzene onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrument Parameters:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

-

Data Acquisition: Scan mode to detect all ions within the specified mass range.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 1-methoxy-3,5-dimethylbenzene.

Caption: Workflow for the spectral characterization of 1-methoxy-3,5-dimethylbenzene.

References

Where to find safety and hazard information for 3,5-Dimethylanisole.

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and hazard profile of chemical compounds is paramount. This technical guide provides an in-depth overview of the safety and hazard information for 3,5-Dimethylanisole (CAS No. 874-63-5), also known as 1-methoxy-3,5-dimethylbenzene.

Physicochemical and Hazard Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 193 °C | [2][3] |

| Melting Point | 12 °C | [2] |

| Density | 0.963 g/mL at 25 °C | [3] |

| Flash Point | 65 °C (149 °F) - 66 °C (150.8 °F) | [4][5] |

| Refractive Index | 1.512 (at 20 °C) | [3] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Effects Noted | Source |

| LD50 | Rat | Oral | 951 mg/kg | Behavioral: Somnolence (general depressed activity) | [6] |

| Skin Irritation | Rabbit | Dermal | Mild skin irritation (24 h) | - | [6] |

| Eye Irritation | Rabbit | Ocular | - | May cause eye irritation, chemical conjunctivitis, and corneal damage. | [7] |

The toxicological properties of this substance have not been fully investigated.[4][7]

Table 3: GHS Hazard Classification

| Classification | Hazard Statement | Signal Word | Pictogram |

| Flammable liquids (Category 4) | H227: Combustible liquid | Warning | None |

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | Skull and crossbones |

| Acute toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger | Skull and crossbones |

| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Danger | Skull and crossbones |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | Warning | Health hazard |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | Warning | Environment |

Note: Classifications may vary between suppliers.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are often proprietary and not publicly available in standard safety data sheets. However, the methodologies likely follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (OECD 423): The acute oral toxicity test provides information on the hazardous effects likely to arise from a single oral ingestion of a substance. The method involves administering the substance to a group of fasted animals in a stepwise procedure using a minimum number of animals. The substance is administered in a single dose by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Engineering Controls:

-

Ventilation: Use only in a well-ventilated area.[7]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[4][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][7]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

-

Keep container tightly closed when not in use.[7]

-

Keep away from heat, sparks, and flame.[4][7] Incompatible materials include strong oxidizing agents.[4][6]

Spill and Disposal:

-

For spills, absorb with an inert material (e.g., dry sand or earth) and place into a chemical waste container.[4][7]

-

Use spark-proof tools and remove all sources of ignition.[2][4]

-

Dispose of contents/container to an approved waste disposal plant.[4]

Visualized Workflows and Relationships

Diagram 1: General Handling Workflow

Caption: A workflow for safely handling this compound.

Diagram 2: First Aid for Exposure

Caption: First aid decision tree for this compound exposure.

Diagram 3: Hazard Classification Relationships

Caption: GHS hazard classification relationships for this compound.

References

- 1. scbt.com [scbt.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 874-63-5 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound = 99 874-63-5 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound(874-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Dawn of Aromatic Ethers: A Technical Guide to Their Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aromatic ethers are a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and fragrance industries. Their discovery and the development of synthetic methodologies to access them have been pivotal in the advancement of chemical science. This technical guide provides an in-depth exploration of the history, key synthetic methods, and physicochemical properties of this important class of compounds. Detailed experimental protocols for seminal reactions, quantitative data on reaction yields and physical properties, and visualizations of reaction mechanisms and workflows are presented to serve as a comprehensive resource for researchers and professionals in the field.

A Historical Perspective: From Elucidation to Synthesis

The story of aromatic ethers is intrinsically linked to the development of structural theory in organic chemistry. Early chemists were intrigued by the pleasant "aromatic" smell of compounds derived from natural sources, a characteristic that we now know is not a defining feature of aromaticity.[1] The elucidation of the structure of benzene (B151609) by August Kekulé in 1865 was a monumental step, providing the foundational understanding of the aromatic ring that is central to this class of ethers.[2]

The ability to controllably synthesize ethers was pioneered by Alexander Williamson in 1850.[3] His eponymous Williamson ether synthesis was not only a practical method for forming the ether linkage but also provided crucial evidence for the structural theory of ethers and alcohols.[3] This reaction, involving the SN2 displacement of a halide by an alkoxide, remains a fundamental and widely used method for the preparation of both aliphatic and aromatic ethers.[4][5][6]

Later, the challenge of forming diaryl ethers, where two aromatic rings are linked by an oxygen atom, was addressed by Fritz Ullmann. The Ullmann condensation , first described in 1905, utilizes a copper catalyst to facilitate the coupling of an aryl halide with a phenol (B47542).[7][8] This reaction, though often requiring harsh conditions in its classical form, has been significantly refined over the years with the development of new ligands and catalysts, making it a powerful tool for the synthesis of complex diaryl ethers.[4][9][10][11]

Another significant historical development was the Dow process , introduced in 1928 by the Dow Chemical Company.[12] This industrial process for the production of phenol from chlorobenzene (B131634), while not a direct ether synthesis, was crucial as it made large quantities of phenol readily available, a key starting material for many substituted aromatic ethers.[12][13][14][15][16]

These seminal discoveries laid the groundwork for the vast field of substituted aromatic ether chemistry, enabling the synthesis of a diverse array of molecules with important biological and material properties.

Key Synthetic Methodologies

The synthesis of substituted aromatic ethers primarily relies on a few robust and versatile reactions. The choice of method depends on the specific structure of the target molecule, particularly the nature of the substituents on the aromatic ring and the alkyl or aryl group being introduced.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of alkyl aryl ethers. The reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.

General Reaction:

Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX

Where Ar is an aryl group, R is an alkyl group, and X is a halogen.

The success of the Williamson synthesis is highly dependent on the nature of the alkyl halide. Primary alkyl halides are ideal substrates, while secondary and tertiary alkyl halides are prone to E2 elimination, leading to the formation of alkenes as side products.[17]

-

Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in a suitable solvent such as methanol (B129727) or ethanol.

-

Add an equimolar amount of a strong base, such as sodium hydroxide (B78521) or sodium metal, to the solution. The reaction is exothermic and results in the formation of sodium phenoxide.

-

Reaction with Methyl Halide: To the solution of sodium phenoxide, add a methyl halide, such as methyl iodide or methyl bromide.

-

Reflux the reaction mixture for a specified time to ensure complete reaction.

-

Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane.

-

The organic layer is washed with an aqueous base to remove any unreacted phenol, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude anisole (B1667542).

-

Purification: The crude product can be purified by distillation.

Ullmann Condensation

The Ullmann condensation is the method of choice for the synthesis of diaryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

General Reaction:

Ar-X + Ar'-OH --(Cu catalyst, Base)--> Ar-O-Ar' + HX

Where Ar and Ar' are aryl groups and X is a halogen.

Traditional Ullmann conditions often required high temperatures and stoichiometric amounts of copper.[2] Modern variations utilize catalytic amounts of copper salts, often in the presence of ligands, which allows for milder reaction conditions and broader substrate scope.[4][9][10][11]

-

Preparation of Potassium Phenoxide: In a flask, heat a mixture of phenol and potassium hydroxide until the alkali dissolves completely.

-

Catalyst and Reagent Addition: Cool the resulting potassium phenoxide and add a catalytic amount of copper powder and p-nitrochlorobenzene.

-

Reaction: Fit the flask with a mechanical stirrer, thermometer, and reflux condenser. Heat the mixture to initiate the reaction, which is often exothermic.

-

After the initial reaction subsides, add a second portion of p-nitrochlorobenzene and continue heating.

-

Workup: After the reaction is complete, the product is isolated by steam distillation.

-

Purification: The crude p-nitrophenyl phenyl ether is collected by filtration and can be further purified by recrystallization or distillation under reduced pressure.

Dow Process for Phenol Synthesis

The Dow process is an industrial method for producing phenol from chlorobenzene. It is a nucleophilic aromatic substitution that proceeds under harsh conditions of high temperature and pressure.[13][18] While not a direct ether synthesis, its product, phenol, is a critical precursor for many aromatic ethers.

Overall Reaction:

C₆H₅Cl + 2NaOH --(350°C, 300 atm)--> C₆H₅ONa + NaCl + H₂O C₆H₅ONa + HCl → C₆H₅OH + NaCl

The reaction is believed to proceed through a benzyne (B1209423) intermediate.[14][16]

Quantitative Data

The efficiency of these synthetic methods is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative quantitative data for the Williamson ether synthesis and Ullmann condensation.

Table 1: Williamson Ether Synthesis - Representative Yields

| Phenol/Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenol | Methyl Iodide | NaOH | Methanol | Reflux | ~95 | [19] |

| p-Cresol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 85-90 | General Lab Procedure |

| o-Nitrophenol | n-Butyl Bromide | K₂CO₃ | DMF | 80 | 92 | |

| p-Nitrophenol | n-Butyl Bromide | K₂CO₃ | DMF | 80 | 95 | |

| Hydroquinone | Dimethyl Sulfate | NaOH | Water/Methanol | <40 | 60 (for 4-methoxyphenol) | [20] |

| 2-Nitro-p-cresol | Methyl Iodide | Ag₂O | Ether | N/A | High | [21] |

| p-Nitrophenol | 2-Chloroethanol | NaOH | Water/Ethanol | 110 | 87 | [22] |

Note: Yields can vary based on reaction scale and purification methods.

Table 2: Ullmann Condensation for Diaryl Ether Synthesis - Representative Yields

| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-Nitrochlorobenzene | Phenol | Cu powder | KOH | None | 150-160 | 80-82 | [23] |

| 4-Iodotoluene | 4-Methoxyphenol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 95 | [11] |

| Bromobenzene | p-Cresol | CuI / PPh₃ | K₂CO₃ | Toluene | 100 | 58 | [9] |

| 4-Bromoanisole | 4-Methoxyphenol | CuI / N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 110 | 90+ | [10] |

| 2-Iodotoluene | 3,5-Dimethylphenol | Cu₂O / Chxn-Py-Al | Cs₂CO₃ | Acetonitrile | 82 | 91 | [4] |

| 4-Iodoanisole | 3,5-Dimethylphenol | Cu₂O / Chxn-Py-Al | Cs₂CO₃ | Acetonitrile | 82 | 90 | [4] |

Note: Modern Ullmann-type reactions often employ specific ligands to improve yields and reaction conditions.

Physicochemical Properties

Substituted aromatic ethers exhibit a range of physical and spectroscopic properties that are influenced by the nature of the substituents on the aromatic ring and the ether linkage.

Table 3: Physical Properties of Selected Aromatic Ethers

| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Anisole | C₇H₈O | 108.14 | -37 | 154 |

| Phenetole | C₈H₁₀O | 122.16 | -30 | 172 |

| Diphenyl Ether | C₁₂H₁₀O | 170.21 | 26-29 | 259 |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-56 | 243 |

| p-Nitrophenyl phenyl ether | C₁₂H₉NO₃ | 215.21 | 56-58 | 320 |

Table 4: Spectroscopic Data for Aromatic Ethers

| Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Notes |

| IR Spectroscopy | ||

| C-O-C asymmetric stretch | 1275-1200 (strong) | Characteristic for alkyl aryl ethers.[5] |

| C-O-C symmetric stretch | 1050-1010 (strong) | |

| Aromatic C-H stretch | 3100-3000 | |

| Aromatic C=C stretch | 1600-1450 | |

| ¹H NMR Spectroscopy | ||

| Ar-H | 6.5-8.0 | Protons on the aromatic ring. |

| O-CH₃ | 3.7-4.0 | Methyl protons of an anisole derivative. |

| O-CH₂-R | 3.9-4.2 | Methylene protons adjacent to the ether oxygen. |

| ¹³C NMR Spectroscopy | ||

| Ar-C-O | 150-160 | Aromatic carbon directly attached to the ether oxygen. |

| Ar-C | 110-140 | Other aromatic carbons. |

| O-CH₃ | 55-60 | Methyl carbon of an anisole derivative. |

| O-CH₂-R | 65-70 | Methylene carbon adjacent to the ether oxygen. |

Conclusion

The discovery and development of synthetic routes to substituted aromatic ethers have been instrumental in the progress of organic chemistry. From the foundational Williamson ether synthesis to the versatile Ullmann condensation, chemists have devised powerful methods to construct these important molecules. This guide has provided a comprehensive overview of the historical context, key synthetic methodologies, detailed experimental protocols, and essential physicochemical data for this class of compounds. The continued refinement of these synthetic methods, driven by the principles of green chemistry and the demand for novel molecular architectures, will undoubtedly lead to further innovations in the synthesis and application of substituted aromatic ethers in science and industry.

References

- 1. gauthmath.com [gauthmath.com]

- 2. scribd.com [scribd.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. scribd.com [scribd.com]

- 8. books.rsc.org [books.rsc.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 12. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 13. Dow process | phenol | Britannica [britannica.com]

- 14. allaboutchemistry.net [allaboutchemistry.net]

- 15. allen.in [allen.in]

- 16. How is phenol prepared from chlorobenzene by Dows class 12 chemistry CBSE [vedantu.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. Dow process (phenol) - Wikipedia [en.wikipedia.org]

- 19. Research Portal [researchworks.creighton.edu]

- 20. prepchem.com [prepchem.com]

- 21. US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylanisole, also known as 1-methoxy-3,5-dimethylbenzene, is an aromatic ether that serves as a versatile intermediate and building block in various chemical syntheses. Its unique substitution pattern, with a methoxy (B1213986) group and two meta-positioned methyl groups, influences its reactivity, making it a subject of interest in both industrial and academic research. The electron-donating nature of these substituents activates the aromatic ring, rendering it susceptible to electrophilic substitution reactions. This guide provides an in-depth overview of the primary industrial and research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1][2][3] |

| CAS Number | 874-63-5 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 193 °C | [4] |

| Density | 0.963 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.512 | [4] |

| Flash Point | 66 °C (closed cup) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers. | |

| ¹H NMR (CDCl₃, 400MHz) | δ 6.60 (s, 1H), 6.53 (s, 2H), 3.77 (s, 3H), 2.29 (s, 6H) | [4] |

| InChI | InChI=1S/C9H12O/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3 | [1][2] |

| SMILES | COc1cc(C)cc(C)c1 | [4] |

Industrial Applications

The primary documented industrial application of this compound is in the synthesis of thermosensitive color-forming materials, which are used in thermal paper, color-changing coatings, and textiles.[4]

Synthesis of Thermosensitive Dyes

This compound is a key precursor in the production of specific benzofuran-based dyes. These dyes are typically colorless but undergo a color change upon heating in the presence of a developer.[4]

This protocol describes the synthesis of a thermosensitive color-forming material using this compound as a starting material.[4]

Materials:

-

2-(2-hydroxy-4-diethylaminobenzoyl)benzoic acid

-

This compound

-

Concentrated sulfuric acid (or another dehydrating strong acid like fuming sulfuric acid, phosphoric acid, or polyphosphoric acid)

-

Sodium hydroxide (B78521) (or another strong base like potassium hydroxide, sodium carbonate, or potassium carbonate)

-

Ethyl acetate

-

Water

-

Saturated brine solution

Procedure:

-

In a suitable reaction vessel, condense 2-(2-hydroxy-4-diethylaminobenzoyl)benzoic acid with this compound in the presence of a dehydrating strong acid (e.g., concentrated sulfuric acid).

-

After the condensation reaction is complete, hydrolyze the intermediate product.

-

Adjust the reaction mixture to alkaline conditions using a strong base (e.g., sodium hydroxide).

-

Heat the alkaline mixture to facilitate the formation of the final thermosensitive color-forming material.

-

After cooling, add water to the reaction mixture and extract the organic phase with ethyl acetate.

-

Wash the organic phase with a saturated brine solution.

-

Dry the organic phase over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography to yield the final thermosensitive dye.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3,5-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodology for the synthesis of 3,5-dimethylanisole from 3,5-dimethylphenol (B42653) via the Williamson ether synthesis. Detailed experimental protocols, reagent specifications, and product characterization data are presented to ensure reproducibility. This application note is intended to guide researchers in the efficient laboratory-scale production of this valuable intermediate, which is utilized in the synthesis of various organic compounds, including thermosensitive color-forming materials.[1]

Introduction

This compound, also known as 5-methoxy-m-xylene, is an aromatic ether that serves as a key building block in organic synthesis.[2][3] Its molecular structure, featuring a methoxy (B1213986) group and two methyl groups on the benzene (B151609) ring, makes it a versatile precursor for more complex molecules, particularly in the development of color-forming materials and other specialty chemicals.[1][2]

The most common and straightforward method for preparing this compound is the Williamson ether synthesis.[2][4][5][6] This classic SN2 reaction involves the deprotonation of a phenol (B47542) (3,5-dimethylphenol in this case) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (a methylating agent), resulting in the formation of an ether.[4][5][6] This application note details a reliable protocol for this synthesis, including purification and characterization of the final product.

Reaction and Mechanism

The synthesis of this compound from 3,5-dimethylphenol proceeds via the Williamson ether synthesis. The overall reaction is as follows:

Scheme 1: Synthesis of this compound

(CH₃)₂C₆H₃OH + CH₃I → (CH₃)₂C₆H₃OCH₃ + HI

The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, which deprotonates the phenol to form the more nucleophilic phenoxide. The phenoxide then undergoes an SN2 reaction with the methylating agent.

Below is a diagram illustrating the general mechanism of the Williamson ether synthesis.

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 3,5-Dimethylphenol | ≥99% | Sigma-Aldrich |

| Anhydrous Potassium Carbonate | ≥99% | Sigma-Aldrich |

| Iodomethane (B122720) | ≥99.5% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (B1210297) | ACS Grade | Fisher Scientific |

| Saturated Brine Solution | Laboratory Prepared | - |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |

-

Round-bottom flasks (250 mL and 500 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

NMR spectrometer (e.g., 400 MHz)

-

FT-IR spectrometer

Synthesis Procedure

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenol (10 g, 0.082 mol) and anhydrous potassium carbonate (34 g, 0.25 mol).

-

Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Place the flask in an ice bath and allow the mixture to cool.

-

Slowly add iodomethane (12.8 g, 0.090 mol) dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.

-

Pour the reaction mixture into a 500 mL beaker containing 200 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with saturated brine (2 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

The final product, this compound, is obtained as a colorless to light yellow liquid.[2]

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Iodomethane is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DMF is a skin and eye irritant; avoid contact.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Results and Characterization

The successful synthesis of this compound can be confirmed by spectroscopic analysis.

Yield and Physical Properties

| Parameter | Value | Reference |

| Theoretical Yield | 11.17 g | Calculated |

| Actual Yield | ~10 g | [1] |

| Percent Yield | ~90% | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Molecular Formula | C₉H₁₂O | [7] |

| Molecular Weight | 136.19 g/mol | [7] |

| Boiling Point | 193 °C | |

| Density | 0.963 g/mL at 25 °C |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.60 | s | 1H | Ar-H |

| 6.53 | s | 2H | Ar-H |

| 3.77 | s | 3H | -OCH₃ |

| 2.29 | s | 6H | -CH₃ |

Reference ¹H NMR data is consistent with published spectra.[1][8]

Infrared (IR) Spectroscopy:

Characteristic peaks for this compound are expected in the following regions:

-

~2950-2850 cm⁻¹ (C-H stretching of methyl and methoxy groups)

-

~1600 cm⁻¹ (C=C aromatic ring stretching)

-

~1250-1000 cm⁻¹ (C-O ether stretching)

Researchers should acquire an IR spectrum of their product and compare it to a reference spectrum from sources such as the NIST WebBook.[7]

Discussion

The described protocol for the synthesis of this compound is robust and high-yielding. The use of potassium carbonate as a base is advantageous as it is inexpensive and easy to handle. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates SN2 reactions.

The workup procedure effectively removes the DMF and inorganic salts. Purification by column chromatography is necessary to obtain a high-purity product, free from unreacted starting material and any potential byproducts.

Conclusion

This application note provides a detailed and reliable method for the synthesis of this compound from 3,5-dimethylphenol. The protocol is suitable for laboratory-scale production and yields a high-purity product, as confirmed by spectroscopic analysis. This methodology should serve as a valuable resource for researchers in organic synthesis and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 874-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound(874-63-5) 1H NMR [m.chemicalbook.com]